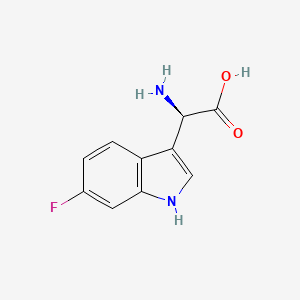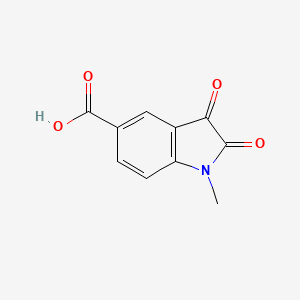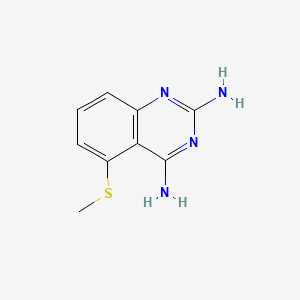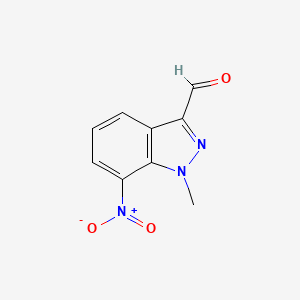
(R)-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid is a chiral amino acid derivative featuring a fluorinated indole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom in the indole ring enhances its biological activity and metabolic stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-fluoroindole. This can be achieved through various methods, including the fluorination of indole derivatives.
Formation of Indole-3-Aldehyde: The 6-fluoroindole is then converted to 6-fluoroindole-3-aldehyde through formylation reactions.
Strecker Synthesis: The key step involves the Strecker synthesis, where 6-fluoroindole-3-aldehyde reacts with ammonia and hydrogen cyanide to form the corresponding α-aminonitrile.
Hydrolysis: The α-aminonitrile is hydrolyzed under acidic conditions to yield ®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.
Process Optimization: Implementing continuous flow reactors to improve reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as crystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-fluoroindole-3-carboxylic acid.
Reduction: Formation of 6-fluoroindoline derivatives.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors, modulating their activity.
Pathways Involved: The compound influences signaling pathways related to neurotransmission and cellular metabolism.
類似化合物との比較
Similar Compounds
®-2-Amino-2-(1H-indol-3-YL)acetic acid: Lacks the fluorine atom, resulting in different biological activity.
®-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid: Fluorine atom at a different position, affecting its interaction with molecular targets.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom at the 6-position of the indole ring enhances the compound’s metabolic stability and biological activity compared to its non-fluorinated counterparts.
This detailed article provides a comprehensive overview of ®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H9FN2O2 |
|---|---|
分子量 |
208.19 g/mol |
IUPAC名 |
(2R)-2-amino-2-(6-fluoro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9FN2O2/c11-5-1-2-6-7(9(12)10(14)15)4-13-8(6)3-5/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1 |
InChIキー |
SKJKNHAVVKWKBF-SECBINFHSA-N |
異性体SMILES |
C1=CC2=C(C=C1F)NC=C2[C@H](C(=O)O)N |
正規SMILES |
C1=CC2=C(C=C1F)NC=C2C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)

![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
![3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B11894884.png)










